Diethyl adipate
Overview
Description
Diethyl adipate, also known as hexanedioic acid diethyl ester, is an organic compound with the molecular formula C₁₀H₁₈O₄. It is a colorless, oily liquid with a mild, fruity odor. This compound is primarily used as a plasticizer, solvent, and intermediate in organic synthesis. It is also employed in the production of various polymers and resins.
Mechanism of Action
Target of Action
Diethyl adipate (DEA) is a fatty ester that is processed from the esterification of adipic acid and ethanol . It is primarily used as a plasticizer . .
Mode of Action
As a plasticizer, it is known to increase the flexibility and workability of the materials it is added to . .
Biochemical Pathways
It has been used in the synthesis of oligoadipamide, which can be layered with perfluoropolyether networks for protective coating applications . It can also be used as a plasticizer in the development of ethylene chlorotrifluoroethylene copolymer (ECTFE) based membranes for the pervaporation of water and toluene based blends .
Result of Action
As a plasticizer, it is known to enhance the flexibility and workability of materials .
Action Environment
It is known that this compound is a combustible liquid and its flash point is 2354 °F . This suggests that it should be stored and handled carefully to prevent ignition and combustion.
Biochemical Analysis
Biochemical Properties
It is known that esters like diethyl adipate can participate in esterification and hydrolysis reactions, which are common in biochemical processes
Cellular Effects
Esters are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an ester, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl adipate can be synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of adipic acid with ethanol in the presence of a catalyst. The reaction mixture is heated under reflux, and the water formed is removed to shift the equilibrium towards the formation of the ester. The crude product is then purified by distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl adipate undergoes various chemical reactions, including hydrolysis, saponification, and transesterification.
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield adipic acid and ethanol.
Saponification: In the presence of a strong base such as sodium hydroxide, this compound undergoes saponification to produce sodium adipate and ethanol.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Saponification: Sodium hydroxide, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Adipic acid, ethanol.
Saponification: Sodium adipate, ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Diethyl adipate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a plasticizer in the production of polymers and resins.
Biology: this compound is used in the formulation of certain biological assays and experiments.
Medicine: It is employed in the development of drug delivery systems and as a solvent in pharmaceutical formulations.
Industry: this compound is used as a solvent in coatings, adhesives, and sealants.
Comparison with Similar Compounds
Diethyl adipate can be compared with other similar compounds such as dimethyl adipate, dibutyl adipate, and diethyl glutarate:
Dimethyl Adipate: Similar to this compound, dimethyl adipate is used as a plasticizer and solvent. it has a lower molecular weight and boiling point.
Dibutyl Adipate: Dibutyl adipate is also used as a plasticizer but has a higher molecular weight and boiling point compared to this compound.
Diethyl Glutarate: Diethyl glutarate is another ester used as a plasticizer and solvent. It has a similar molecular structure but with a different carbon chain length.
Uniqueness of this compound: this compound is unique due to its specific balance of molecular weight, boiling point, and solubility properties, making it suitable for a wide range of applications in various industries .
Properties
IUPAC Name |
diethyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZORQUEIQEFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021999 | |
Record name | Diethyl hexanedioate | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | Diethyl adipate | |
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Boiling Point |
245 °C | |
Record name | DIETHYL ADIPATE | |
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Solubility |
Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |
Record name | DIETHYL ADIPATE | |
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Density |
1.0076 @ 20 °C | |
Record name | DIETHYL ADIPATE | |
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Vapor Pressure |
0.05 [mmHg], 0.058 mm Hg @ 25 °C | |
Record name | Diethyl adipate | |
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Record name | DIETHYL ADIPATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
141-28-6, 68201-71-8, 68989-28-6 | |
Record name | Diethyl adipate | |
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Record name | Diethyl adipate | |
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Record name | Hexanedioic acid, diethyl- | |
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Record name | DIETHYL ADIPATE | |
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Record name | DIETHYL ADIPATE | |
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Record name | Hexanedioic acid, 1,6-diethyl ester | |
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Record name | Hexanedioic acid, diethyl- | |
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Record name | Diethyl hexanedioate | |
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Record name | Diethyl adipate | |
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Record name | DIETHYL ADIPATE | |
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Melting Point |
-19.8 °C | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethyl adipate?
A1: this compound has the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol.
Q2: What are the common methods for synthesizing this compound?
A2: this compound is primarily synthesized through the esterification of adipic acid with ethanol. This reaction can be catalyzed by various agents, including strong acidic cation exchange resins [, ], ammonium ferric sulfate dodecahydrate [], cupric sulfate [, ], sodium bisulfate monohydrate [, , ], solid superacids [, , ], heteropolyacids [, , ], molecular sieves [, ], p-toluene sulfonic acid [, ], ferric chloride hexahydrate [], and iodine [, ].
Q3: How is this compound characterized?
A3: Common characterization techniques include refractive index measurements, elemental analysis, and infrared (IR) spectroscopy [, ].
Q4: What is the thermal conductivity of liquid this compound?
A4: The thermal conductivity of liquid this compound has been measured at temperatures ranging from 283 K to 383 K and pressures from 0.1 MPa to 30 MPa using the transient hot-wire technique [].
Q5: How does the density of this compound change with temperature and pressure?
A5: Density data for this compound has been collected over 12 isotherms (293.15 K ≤ T ≤ 403.15 K) and 15 isobars (0.1 MPa ≤ p ≤ 140 MPa) []. The Tammann−Tait equation accurately represents the pressure and temperature dependencies of this compound densities [].
Q6: What is known about the mutual diffusion coefficients of this compound?
A6: Mutual diffusion coefficients for this compound in heptane were measured from 278.15 K to 338.15 K under atmospheric pressure using digital holographic interferometry [].
Q7: What are the main applications of this compound?
A7: this compound is widely used as a solvent, plasticizer, fragrance ingredient, and intermediate in organic synthesis. It has applications in domestic chemicals and the food industry, particularly as a spice and plasticizing agent [].
Q8: Can this compound be used as a fuel additive?
A8: Yes, research suggests that oxygenated additives like this compound can significantly improve fuel properties and reduce engine emissions [, ]. Studies have examined the combustion and emission characteristics of diesel engines fueled with diesel-diethyl adipate blends [].
Q9: How is this compound employed in polymer chemistry?
A9: this compound serves as a monomer in the synthesis of various polymers, including poly(hexylene adipate), a biodegradable polyester []. It's also used in the production of poly(vinylidene fluoride) gels [].
Q10: What role does this compound play in reactive distillation processes?
A10: this compound is utilized in the study of reactive distillation, particularly in the saponification reaction with sodium hydroxide solution [, , ]. This process helps separate the intermediate product, sodium monoethyladipate, before it converts to the final product [, ].
Q11: Can this compound be used in chemical recycling?
A11: Yes, this compound plays a crucial role in the depolymerization of polyesters like poly(ethylene adipate) and poly(butylene adipate) via transesterification with ethanol using catalysts like Cp’TiCl3 (Cp’ = Cp, Cp*) []. This process allows for the chemical recycling of polyesters into their corresponding monomers [].
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